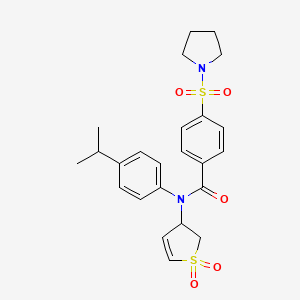
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H28N2O5S2 and its molecular weight is 488.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N2O4S |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 863444-99-9 |
The structure includes a thiophene ring with dioxido substitution, an isopropylphenyl group, and a pyrrolidinylsulfonamide moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The sulfonamide group is particularly notable for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive targets.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as:
- Carbonic Anhydrase : Involved in maintaining acid-base balance.
- Acetylcholinesterase : Related to neurotransmitter regulation.
Antimicrobial Activity
Studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial properties. The presence of the dioxido group enhances the reactivity and interaction with microbial targets, potentially leading to effective antimicrobial agents.
Anticancer Potential
There is emerging evidence suggesting that compounds containing thiophene rings can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections . -
Cytotoxicity Against Cancer Cells :
In vitro studies assessed the cytotoxic effects of thiophene derivatives on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability in breast cancer cells (MCF-7), indicating a possible mechanism involving apoptosis induction .
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Key findings include:
- Structure Activity Relationship : Modifications to the thiophene ring or the sulfonamide group can enhance or diminish biological activity.
- Synergistic Effects : Combinations with other therapeutic agents have shown increased efficacy in preclinical models.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-18(2)19-5-9-21(10-6-19)26(22-13-16-32(28,29)17-22)24(27)20-7-11-23(12-8-20)33(30,31)25-14-3-4-15-25/h5-13,16,18,22H,3-4,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGCOECZTYGIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














